2-Fluoro-2-methylpropanimidamide
Description
Properties
Molecular Formula |
C4H9FN2 |
|---|---|
Molecular Weight |
104.13 g/mol |
IUPAC Name |
2-fluoro-2-methylpropanimidamide |
InChI |
InChI=1S/C4H9FN2/c1-4(2,5)3(6)7/h1-2H3,(H3,6,7) |
InChI Key |
PVZMONQUAVHMFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=N)N)F |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination of Alkyl Precursors
One prominent approach involves the fluorination of methyl or chlorinated hydrocarbons. For instance, the synthesis of fluorinated derivatives such as 2-fluoropropionic acid esters has been achieved via halogen exchange reactions.
- Methodology : Reacting 2-chloropropionate with hydrogen fluoride (HF) in the presence of catalysts like tin tetrachloride (SnCl₄) at elevated temperatures (~80°C) yields 2-fluoropropionic acid esters with yields up to 83.2% (embodiment 3, source).
- Reaction Conditions :
- Temperature: 80°C
- Catalyst: Tin tetrachloride (2.0 g)
- Reaction Time: 26 hours
- Yield: 83.2%
- Selectivity: 87.5%
Alternative Fluorination Routes
Other routes include halogen exchange on 2-chloropropionic acid derivatives or bromide precursors , employing potassium monofluoride or similar fluorinating agents under controlled temperature conditions (130–165°C).
Conversion to Amidine Derivatives
Amidation via Nucleophilic Substitution
The key step in synthesizing 2-Fluoro-2-methylpropanimidamide involves converting fluorinated esters or acids into amidines.
- Method : Reacting fluorinated intermediates with formamidine hydrochloride or similar amidine sources in the presence of acids or bases at reflux conditions (around 110°C) facilitates amidation.
- Example : In the synthesis of related compounds, reacting 4-fluoro-2-methylbenzonitrile with formamidine hydrochloride under basic conditions yields the corresponding amidine with yields ranging from 20.2% to 60.8% (source).
Cyclization and Functional Group Transformation
Further cyclization or substitution steps, often under acidic or basic conditions, are employed to refine the compound's structure, especially when constructing heterocyclic frameworks or introducing additional functional groups.
Specific Synthesis Pathways for this compound
Route via Fluorinated Precursors
Based on patent data (source), a typical synthesis involves:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Fluorination | 2-chloropropionate + HF | 50–200°C, 20–30 h | Up to 83.2% | Catalyzed by SnCl₄ |
| Amidation | Fluorinated ester + formamidine hydrochloride | Reflux (~110°C) | Variable | Produces the amidine |
Alternative Route via Bromide Precursors
- Starting Material : 2-bromopropionic acid ester
- Reaction : Fluorination with potassium monofluoride
- Outcome : Formation of fluorinated esters suitable for amidation
Reaction Conditions Summary
Notes on Reaction Optimization and Challenges
- Selectivity : Achieving high selectivity for the fluorinated product is critical; excess HF or fluorinating agents can lead to side reactions.
- Yield Enhancement : Use of catalysts like tin tetrachloride significantly improves yields.
- Safety : Handling HF requires rigorous safety protocols due to its corrosiveness and toxicity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-methylpropanimidamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or amines .
Scientific Research Applications
2-Fluoro-2-methylpropanimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 2-Fluoro-2-methylpropanimidamide involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to the modulation of biochemical pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table compares 2-Fluoro-2-methylpropanimidamide with structurally related compounds, emphasizing functional group differences and their implications:
Key Observations:
- Amidine vs. Amide/Sulfonyl Groups : The amidine group in this compound confers strong basicity and hydrogen-bonding capacity, distinguishing it from sulfonyl- or amide-containing analogs (e.g., Related Substance I or Safinamide) .
- Backbone Flexibility : Aliphatic propane backbones (as in this compound) may offer greater conformational flexibility compared to aromatic systems (e.g., Related Substance N) .
Physicochemical Properties
While explicit data (e.g., melting points, solubility) for this compound are unavailable in the provided evidence, inferences can be drawn from analogs:
- Fluorine Impact : Fluorine atoms typically increase lipophilicity and metabolic stability. For example, in Safinamide Mesylate, fluorine enhances blood-brain barrier penetration .
- Hydroxy vs. Amidine Groups: Related Substance I’s hydroxy and carboxylic acid groups likely result in lower solubility in nonpolar solvents compared to the amidine-containing compound .
Reactivity and Stability
- This contrasts with sulfonyl or amide groups, which are less basic .
- Steric Effects: The 2-methyl group in this compound may hinder nucleophilic attacks at the adjacent carbon, a feature absent in non-methylated analogs .
Crystallographic and Stereochemical Considerations
references crystallographic data for a structurally similar compound (Compound 2), though specifics are unavailable. For this compound, stereochemistry (e.g., racemic vs. enantiopure forms) could influence its physical properties, as seen in Related Substance I’s (2RS) designation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Fluoro-2-methylpropanimidamide, and how can purity be validated experimentally?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or fluorination of precursor imidamides. Purity validation requires tandem techniques:
- HPLC with UV detection (λ = 210–260 nm) to assess organic impurities.
- NMR (¹H/¹⁹F) to confirm structural integrity and fluorine incorporation .
- Mass spectrometry (ESI-MS) for molecular weight verification. Calibration against reference standards (e.g., PubChem data) ensures accuracy .
Q. Which spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?
- Methodological Answer :
- pH-dependent stability assays : Use UV-Vis spectroscopy to monitor absorbance shifts (e.g., λmax changes) over time in buffered solutions (pH 3–10).
- Degradation profiling : Combine LC-MS to identify breakdown products and quantify half-life (t½).
- Thermogravimetric analysis (TGA) to assess thermal stability, which correlates with storage conditions .
Q. How can researchers design dose-response studies to evaluate the compound’s bioactivity in vitro?
- Methodological Answer :
- Cell-based assays : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀/EC₅₀ values. Include positive controls (e.g., known enzyme inhibitors) and vehicle controls.
- Endpoint selection : Measure ATP levels (CellTiter-Glo) for cytotoxicity or fluorogenic substrates for enzymatic activity.
- Statistical rigor : Apply nonlinear regression models (e.g., four-parameter logistic curve) and report p-values with Bonferroni correction for multiple comparisons .
Advanced Research Questions
Q. What computational strategies predict this compound’s binding modes with dopamine transporters?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., hDAT PDB: 4XP4). Prioritize fluorine’s electronegativity in scoring functions.
- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and hydrogen-bond dynamics.
- Free energy calculations : Apply MM-PBSA/GBSA to quantify ΔG binding. Validate with mutagenesis data (e.g., Phe325Ala mutants) .
Q. How can SELEX (Systematic Evolution of Ligands by EXponential Enrichment) be adapted to study RNA/DNA aptamer interactions with this compound?
- Methodological Answer :
- Library design : Randomize 20–40 nt regions flanked by primer sites. Include counter-selection against structurally similar compounds.
- Selection cycles : Immobilize the compound on beads for partitioning. Amplify bound sequences via PCR/RT-PCR.
- Affinity measurement : Use surface plasmon resonance (SPR) or ITC for Kd determination. Compare with wild-type ligands to identify selectivity .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-analysis : Aggregate datasets using PRISMA guidelines, adjusting for variables (e.g., cell lines, assay protocols).
- Experimental replication : Standardize conditions (e.g., serum-free media, passage number) and use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
- Statistical re-evaluation : Apply Bayesian hierarchical models to quantify heterogeneity and identify outliers .
Q. What strategies optimize the compound’s pharmacokinetic profile in preclinical models?
- Methodological Answer :
- LogP optimization : Introduce hydrophilic substituents (e.g., hydroxyl groups) to reduce LogP >3, improving aqueous solubility.
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Identify CYP450 isoforms involved using chemical inhibitors.
- In vivo PK : Administer IV/PO in rodents, collect plasma at t = 0.25, 0.5, 1, 2, 4, 8, 24 hr. Use non-compartmental analysis (WinNonlin) for AUC, Cmax, t½ .
Data Reporting Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
